Cas no 2171748-70-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid
- 2171748-70-0
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid
- EN300-1543574
-
- Inchi: 1S/C26H32N2O6/c1-26(2,33-4)15-22(24(31)28(3)14-13-23(29)30)27-25(32)34-16-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,13-16H2,1-4H3,(H,27,32)(H,29,30)
- InChI Key: PAEUNSJPGSSVBV-UHFFFAOYSA-N
- SMILES: O(C)C(C)(C)CC(C(N(C)CCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 468.22603674g/mol
- Monoisotopic Mass: 468.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 2.9
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1543574-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1543574-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1543574-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1543574-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1543574-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1543574-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1543574-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1543574-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1543574-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1543574-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-N,4-dimethylpentanamido]propanoic acid |
2171748-70-0 | 250mg |
$3099.0 | 2023-09-25 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic Acid (CAS No. 2171748-70-0)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171748-70-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety linked via a methoxycarbonyl group, an amine functionalities, and a series of aliphatic and aromatic substituents. The presence of these structural elements not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic development.
The molecular structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid is meticulously designed to interact with biological targets in a highly specific manner. The fluorenyl group, known for its rigidity and stability, serves as a scaffold that enhances the compound's solubility and metabolic stability. This feature is particularly crucial in pharmaceutical applications, where the bioavailability and duration of action of a drug are paramount. Additionally, the methoxycarbonyl group contributes to the compound's overall polarity, facilitating its interaction with polar biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in the development of novel amino acid derivatives as pharmacological agents. Amino acids are the building blocks of proteins and play a fundamental role in numerous biological processes. By modifying the structure of amino acids, chemists can create molecules with enhanced binding affinity and selectivity for specific biological targets. The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid exemplifies this trend, as it incorporates various functional groups that can be tailored to modulate its pharmacological properties.
One of the most striking features of this compound is its ability to act as a precursor in the synthesis of more complex pharmaceutical entities. The methoxycarbonyl group can be readily deprotected under mild conditions to reveal an amine functionality, which can then be further modified through various coupling reactions. This versatility makes 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid an invaluable tool in medicinal chemistry research. It allows chemists to rapidly explore different chemical space without having to start from scratch.
The applications of this compound extend beyond mere synthetic utility. Preliminary studies have suggested that it may exhibit bioactivity in certain cellular assays. For instance, its structural motif resembles that of some known bioactive peptides and proteins, which have been implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. By leveraging computational modeling and high-throughput screening techniques, researchers are actively investigating whether this compound or its derivatives can modulate the activity of relevant biological pathways.
The role of fluorinated compounds in pharmaceutical development cannot be overstated. Fluorine atoms introduce unique electronic properties into molecules, which can significantly influence their pharmacokinetic behavior. For example, fluorine substitution can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Additionally, fluorine atoms can improve binding affinity by increasing lipophilicity or by participating in specific interactions with biological targets. The presence of a fluorenyl group in 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid underscores its potential as a lead compound for drug discovery efforts targeting fluorine-sensitive biological processes.
Recent advances in synthetic methodologies have further enhanced the accessibility of complex organic molecules like 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-N,4-dimethylpentanamidopropanoic acid. Techniques such as solid-phase synthesis and flow chemistry have enabled the rapid construction of intricate molecular architectures with high precision and yield. These advancements are particularly relevant in the context of fragment-based drug design (FBDD), where small molecular fragments are screened for initial binding interactions with biological targets before being optimized into lead compounds. The structural complexity of this compound makes it an attractive candidate for FBDD approaches.
The potential therapeutic applications of 3-2-( {(9H-fluoren - 9 - ylmethoxycarbony l ) amino } ) - 4 - meth oxy - N , 4 - dim ethyl pent an amidop rop ano ic ac id are still being explored; however , preliminary data suggest several promising avenues for further investigation . For example , its ability to interact with specific enzymes or receptors could make it useful in treating metabolic disorders or neurological conditions . Additionally , its structural features may allow it to serve as a scaffold for designing novel antibiotics or antiviral agents . As research progresses , it will be interesting to see how modifications to this molecule can enhance its bioactivity while maintaining its synthetic accessibility .
In conclusion , 3 - 2 - ( { ( 9 H - fluore n - 9 - ylm e tho x y carb on y l } am i no ) ) - 4 - me tho xy - N , 4 - dim eth y l p ent an amidop rop ano ic ac id ( C A S N o . 21 71748 - 70 - 0 ) represents an exciting opportunity for innovation in pharmaceutical chemistry . Its unique structural features , coupled with its synthetic versatility , make it a valuable asset for researchers seeking to develop novel therapeutic agents . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in addressing complex diseases and improving human health . Future studies should focus on elucidating its mechanism(s) of action and exploring new synthetic strategies to optimize its pharmacological properties .
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